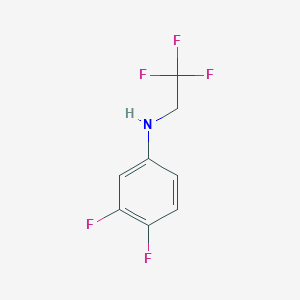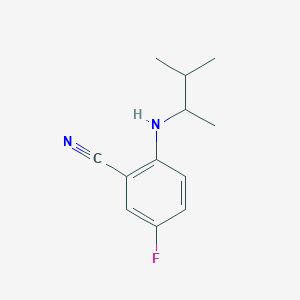
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C12H15FN2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the 5-position and an amino group substituted with a 3-methylbutan-2-yl group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile typically involves the following steps:
Reduction: The nitro group is reduced to an amino group.
Alkylation: The amino group is alkylated with 3-methylbutan-2-yl chloride.
The reaction conditions for these steps include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted benzylamines.
科学的研究の応用
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the amino group allows for hydrogen bonding and other interactions. These properties contribute to the compound’s potential biological activity and therapeutic effects.
類似化合物との比較
Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the amino group.
5-Amino-2-fluorobenzonitrile: Contains an amino group but lacks the 3-methylbutan-2-yl substitution.
Uniqueness
5-Fluoro-2-((3-methylbutan-2-yl)amino)benzonitrile is unique due to the combination of the fluorine atom, amino group, and 3-methylbutan-2-yl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C12H15FN2 |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
5-fluoro-2-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-8(2)9(3)15-12-5-4-11(13)6-10(12)7-14/h4-6,8-9,15H,1-3H3 |
InChIキー |
WEVUDADIWZLZAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC1=C(C=C(C=C1)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


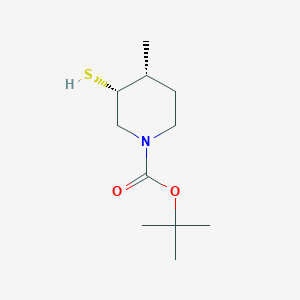
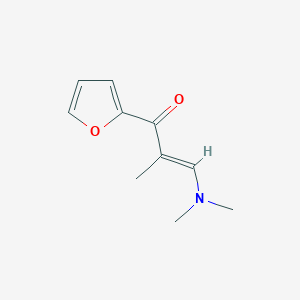
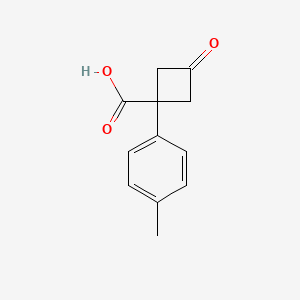
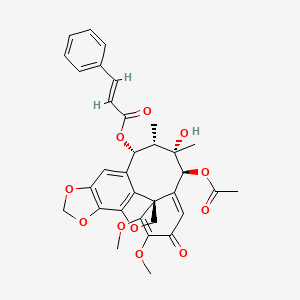

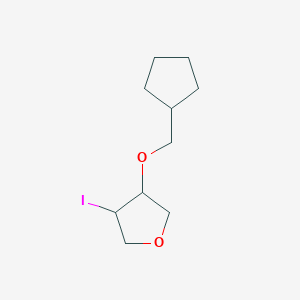
![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)
![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)

![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)
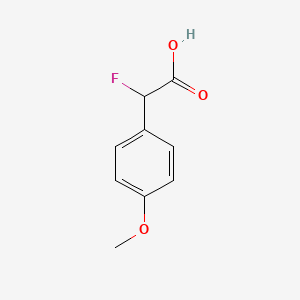
![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)
